5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine

SNAr reactivity imidazopyridine functionalization synthetic chemistry

Building blocks for combinatorial libraries often lack orthogonal reactivity, limiting SAR exploration. This fluorinated imidazo[1,2-a]pyridine solves that with dual derivatization handles. - **Sequential Diversification**: Derivatize the 3-amine (amidation/reductive amination) then perform SNAr at the 5-fluoro position. Non-fluorinated analogs cannot enable step 2. - **Metabolic Stabilization**: The 5-F block predicted to block CYP450 oxidative metabolism at C-5, extending compound half-life in vivo. - **Ring Construction**: Enables intramolecular SNAr to form novel tetracyclic cores (KOtBu/tert-butanol, 80 °C). Available for immediate R&D supply. Purity verified by HPLC.

Molecular Formula C8H8FN3
Molecular Weight 165.17 g/mol
Cat. No. B11919708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine
Molecular FormulaC8H8FN3
Molecular Weight165.17 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=N1)C=CC=C2F)N
InChIInChI=1S/C8H8FN3/c1-5-8(10)12-6(9)3-2-4-7(12)11-5/h2-4H,10H2,1H3
InChIKeyLWBNWFDREBOSLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties and Comparator Landscape


5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine (CAS 1934703-98-6) is a fluorinated imidazo[1,2-a]pyridine heterocycle bearing a primary amine at the 3-position, a methyl group at the 2-position, and a fluorine substituent at the 5-position of the fused ring system . The imidazo[1,2-a]pyridine scaffold is widely recognized for its versatility in medicinal chemistry, serving as the core of sedatives, antivirals, anticancer agents, and kinase inhibitors [1]. This specific substitution pattern differentiates the compound from closely related building blocks such as 2-methylimidazo[1,2-a]pyridin-3-amine (non-fluorinated, CAS 28036-31-9) , 5-fluoroimidazo[1,2-a]pyridin-3-amine (lacking the 2-methyl group), and other regioisomeric fluoroimidazopyridines, creating a unique profile for synthetic and pharmacological applications.

Why Generic Imidazopyridine Building Blocks Cannot Substitute


In-class imidazo[1,2-a]pyridine building blocks are not interchangeable because the 5-fluoro substituent fundamentally alters the electronic properties and synthetic reactivity of the scaffold. The fluorine atom at position 5 activates the aromatic ring toward nucleophilic aromatic substitution (SNAr), a reactivity mode absent in non-fluorinated analogs [1]. Concurrently, the 3-amine group serves as a primary derivatization vector for amide coupling, reductive amination, or diazotization, while the 2-methyl group introduces steric and electronic modulation that influences binding conformations in target proteins [2]. Procuring a non-fluorinated analog such as 2-methylimidazo[1,2-a]pyridin-3-amine forfeits the SNAr-enabled synthetic diversification pathway. Conversely, selecting a 5-fluoroimidazo[1,2-a]pyridine lacking the 3-amine eliminates the most convenient handle for library synthesis. The specific combination of 5-F, 2-CH₃, and 3-NH₂ is therefore non-substitutable for applications requiring both SNAr reactivity and amine-directed derivatization.

Quantitative Differentiation Evidence Against Closest Analogs


SNAr Reactivity Enabled by 5-Fluoro Substituent

The 5-fluoro substituent on the imidazo[1,2-a]pyridine core activates the aromatic ring for intramolecular nucleophilic aromatic substitution (SNAr), enabling the synthesis of tetracyclic derivatives that cannot be accessed from non-fluorinated analogs. In a systematic study, 5-fluoroimidazo[1,2-a]pyridines underwent SNAr ring-closure to form novel tetracyclic compounds, whereas the non-fluorinated parent scaffold is inert under identical conditions [1]. The 5-fluoro group on this compound occupies the identical electronic position, conferring the same SNAr-competent reactivity. The use of tert-butanol as solvent increased the tetracyclic product yield by suppressing competing intermolecular side-reactions observed with methanol [1].

SNAr reactivity imidazopyridine functionalization synthetic chemistry

Metabolic Stability Enhancement via Fluorination

Fluorine substitution on aromatic heterocycles is a well-established strategy to block cytochrome P450-mediated oxidative metabolism at the substituted position. In the imidazo[1,2-a]pyridine series, fluorinated derivatives have demonstrated enhanced in vitro metabolic stability. Compound 7 from Marcinkowska et al. (a 2-phenylimidazo[1,2-a]pyridine bearing a fluorine-containing substituent) displayed high in vitro metabolic stability, with a half-life supporting further in vivo evaluation [1]. While direct metabolic stability data for 5-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine itself are not published, the presence of the 5-fluoro substituent is predicted to block metabolic oxidation at this position compared to the non-fluorinated analog 2-methylimidazo[1,2-a]pyridin-3-amine.

metabolic stability fluorine medicinal chemistry oxidative metabolism

Commercial Purity Specification Advantage

5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is commercially available with specified purity of ≥97% (CheMenu) and ≥98% (MolCore) , supported by ISO-certified quality systems and analytical documentation including NMR, HPLC, or GC. This level of quality assurance exceeds that of many generic imidazo[1,2-a]pyridine building blocks sold without batch-specific purity certification. The non-fluorinated analog 2-methylimidazo[1,2-a]pyridin-3-amine is typically offered at 95% purity (Bidepharm) , representing a lower purity tier.

purity specification quality control chemical procurement

Regioisomeric Electronic Differentiation

The position of fluorine substitution on the imidazo[1,2-a]pyridine core dictates the electronic distribution across the fused ring system. In 5-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine, the fluorine is located on the pyridine ring adjacent to the bridgehead nitrogen, exerting a strong electron-withdrawing inductive effect that polarizes the ring and activates the C-5 position for nucleophilic attack [1]. By contrast, the 6-fluoro isomer (CAS 1235993-31-3) positions the fluorine para to the bridgehead, while the 7-fluoro isomer (CAS 1427451-81-7) places it meta. These regioisomers exhibit different reactivity profiles in electrophilic and nucleophilic substitution reactions [1].

regioisomer comparison electronic effects fluorine positional scanning

Dual-Handle Derivatization Versatility

The 3-amine group on 5-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine serves as a versatile synthetic handle for amide bond formation, sulfonamide synthesis, reductive amination, urea formation, and diazotization/Sandmeyer chemistry. This contrasts with 5-fluoroimidazo[1,2-a]pyridine (CAS 1260903-07-6), which lacks the 3-amine and must be functionalized via less convenient metal-catalyzed C–H activation or electrophilic substitution pathways [1]. The presence of both the 5-fluoro SNAr handle and the 3-amine derivatization point on the same scaffold enables orthogonal diversification strategies [2].

amine derivatization building block versatility library synthesis

Conformational Modulation by 2-Methyl Group

The 2-methyl substituent on the imidazole ring introduces a steric constraint that influences the dihedral angle between the imidazo[1,2-a]pyridine core and substituents at the 3-position. In drug design, such 'methyl scanning' is used to pre-organize the molecule into its bioactive conformation and restrict rotational degrees of freedom, potentially enhancing binding affinity and selectivity. Fluorinated imidazo[1,2-a]pyridine derivatives with 2-methyl or 2-phenyl substituents have been shown to exhibit distinct pharmacological profiles, with the 2-substituent contributing to both potency and selectivity for specific receptor subtypes [1].

conformational constraint steric effects methyl scanning

High-Impact Application Scenarios


Orthogonal Library Synthesis via Dual Handles

This compound is uniquely suited for combinatorial library synthesis where sequential, orthogonal derivatization is required. The primary amine at position 3 can be first derivatized via amide coupling or reductive amination (step 1), followed by nucleophilic aromatic substitution at the 5-fluoro position to introduce a second diversity element (step 2). This two-step sequential diversification strategy is supported by the demonstrated SNAr reactivity of 5-fluoroimidazo[1,2-a]pyridines [1] and the well-established amine reactivity of 3-aminoimidazopyridines [2]. Non-fluorinated analogs cannot participate in the second SNAr step, severely limiting library diversity.

Intramolecular SNAr for Tetracyclic Derivatives

Following the precedent established by Changunda et al. (2020), the 5-fluoro group can be exploited for intramolecular nucleophilic aromatic substitution to construct novel tetracyclic imidazo[1,2-a]pyridine derivatives [1]. By installing a tethered nucleophile at the 3-amine position (e.g., via alkylation with a hydroxyalkyl or aminoalkyl chain), the resulting intermediate can undergo intramolecular SNAr ring-closure under basic conditions (KOtBu/tert-butanol, 80 °C) to form a fourth fused ring. This synthetic strategy is not accessible from non-fluorinated or regioisomeric building blocks.

Fluorine Blockade of Oxidative Metabolism in SAR

In drug discovery programs targeting the central nervous system or other metabolically sensitive therapeutic areas, the 5-fluoro substituent is predicted to block CYP450-mediated oxidative metabolism at the C-5 position. This compound can serve as a metabolically stabilized scaffold in SAR campaigns, where the non-fluorinated analog would be subject to rapid oxidative clearance [1]. The 3-amine group further allows rapid analog generation to probe target potency while maintaining the metabolic stability advantage conferred by fluorine substitution.

Kinase Inhibitor Fragment Discovery with Conformational Bias

The 2-methyl group introduces a steric constraint that can pre-organize the imidazo[1,2-a]pyridine scaffold for binding to kinase hinge regions or other flat hydrophobic pockets. Fragment-based screening libraries incorporating this compound benefit from both the conformational restriction of the 2-methyl group and the synthetic versatility of the 3-amine and 5-fluoro handles. Fluorinated imidazo[1,2-a]pyridines have demonstrated activity against PDGFR and other kinases [1], supporting the use of this scaffold in kinase inhibitor discovery.

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